5-Hydroxy-PhIP, scientifically known as 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a derivative of the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound is formed through metabolic processes and is of significant interest due to its potential role as a biomarker for exposure to PhIP, which is known for its mutagenic and carcinogenic properties. 5-Hydroxy-PhIP is primarily studied in the context of food safety and cancer research, particularly concerning its formation during cooking processes that involve meat products.
5-Hydroxy-PhIP originates from the metabolic activation of PhIP, which is commonly found in cooked meats. The compound has been identified in various studies focusing on the degradation products of PhIP when it interacts with biological materials such as proteins and glutathione. Its presence has been noted in urine samples following the ingestion of PhIP, suggesting its utility as a biological marker for exposure to this carcinogenic compound.
5-Hydroxy-PhIP belongs to the class of heterocyclic amines, which are organic compounds containing a ring structure that includes at least one heteroatom (an atom other than carbon). Specifically, it is classified under imidazo[4,5-b]pyridine derivatives. These compounds are often generated during high-temperature cooking processes and have been linked to increased cancer risk in humans.
The synthesis of 5-Hydroxy-PhIP primarily occurs through metabolic pathways involving cytochrome P450 enzymes. The initial step involves the N-hydroxylation of PhIP, leading to the formation of N-hydroxy-PhIP. This intermediate can undergo further reactions, including conjugation with glutathione or other cellular components, resulting in the production of 5-Hydroxy-PhIP.
The molecular formula for 5-Hydroxy-PhIP is C13H12N4O. Its structure features:
The compound's molecular weight is approximately 228.26 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
5-Hydroxy-PhIP participates in several biochemical reactions:
Research indicates that 5-Hydroxy-PhIP can also form adducts with DNA, particularly when activated by phase II enzymes. This interaction underscores its potential role in mutagenesis.
The mechanism by which 5-Hydroxy-PhIP exerts its effects involves:
In vivo studies have shown that after administration of PhIP, approximately 1% is excreted as 5-Hydroxy-PhIP within 24 hours, highlighting its relevance in biological monitoring.
5-Hydroxy-PhIP is typically described as a solid at room temperature with a melting point that varies based on purity and crystalline form.
The compound is stable under neutral conditions but may undergo degradation under extreme pH conditions or high temperatures. Its solubility characteristics make it suitable for extraction from biological matrices using methods like solid-phase extraction.
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